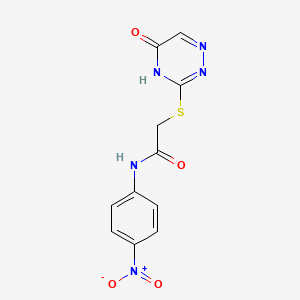

N-(4-nitrophenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-nitrophenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C11H9N5O4S and its molecular weight is 307.28. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(4-nitrophenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial and anticancer activities, as well as its metabolic pathways.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : C₁₅H₁₄N₄O₄S

- Molecular Weight : 358.36 g/mol

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinone and benzothiazole have shown potent activity against various bacterial and fungal strains.

| Compound | MIC (μmol/mL) | MBC (μmol/mL) | Target Pathogen |

|---|---|---|---|

| 4d | 10.7 - 21.4 | 21.4 - 40.2 | Bacterial strains |

| 4p | Varies | Varies | Fungal strains |

In a study evaluating related compounds, the best activity was exhibited by a benzothiazole derivative with an MIC range of 10.7–21.4 μmol/mL against bacterial pathogens .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. The compound's efficacy was assessed using the MTT assay to determine cell viability against cancer cell lines.

In one notable study, compounds featuring similar thiazolidinone scaffolds showed promising results in inhibiting cancer cell proliferation:

| Compound | IC₅₀ (μM) | Cell Line |

|---|---|---|

| 75 | 32.2 | HCV-infected cells |

| 73 | 31.9 | HCV-infected cells |

These findings suggest that modifications to the triazine core can enhance anticancer activity .

Metabolism and Pharmacokinetics

Understanding the metabolic pathways of this compound is crucial for predicting its biological effects. A study focusing on the in vivo metabolism of similar nitrophenyl compounds indicated that reduction, N-acetylation, and N-dealkylation are significant metabolic pathways.

Metabolic Pathways

- Reduction : Conversion to less active forms.

- N-Acetylation : Enhances solubility and excretion.

- N-Dealkylation : Alters pharmacological activity.

This metabolic profile suggests that the compound may undergo significant biotransformation in biological systems, impacting its efficacy and safety profile .

Case Studies

Several case studies have highlighted the biological activities of compounds structurally related to this compound:

- Antimicrobial Efficacy : A series of thiazolidinone derivatives were synthesized and evaluated against both Gram-positive and Gram-negative bacteria. The compounds exhibited MIC values ranging from 10–50 μg/mL against various pathogens.

- Anticancer Screening : In vitro studies on triazine derivatives showed promising results in inhibiting tumor growth in breast cancer cell lines with IC₅₀ values below 50 μM.

科学研究应用

Research indicates that N-(4-nitrophenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide exhibits significant biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties against various pathogens. For instance, derivatives show activity against Escherichia coli and Staphylococcus aureus.

- Cytotoxicity : The compound demonstrates selective cytotoxicity against certain cancer cell lines. Studies have indicated that it may inhibit cell proliferation in cancerous cells while sparing normal cells.

- Enzyme Inhibition : There is evidence suggesting that this compound may inhibit enzymes relevant to disease progression, such as acetylcholinesterase. This inhibition could have implications for neurodegenerative diseases.

Medicinal Chemistry Applications

This compound is being explored for its potential as a therapeutic agent in several areas:

- Anticancer Drug Development : The selective cytotoxicity observed in studies positions this compound as a candidate for further development into anticancer therapies.

- Antimicrobial Agents : Given its antimicrobial properties, this compound could contribute to the development of new antibiotics or treatments for infectious diseases.

- Neuroprotective Agents : Its potential as an enzyme inhibitor suggests applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Case Studies

Several studies have documented the efficacy of this compound:

- Anticancer Studies : In vitro studies showed that the compound significantly reduced cell viability in various cancer cell lines by inducing apoptosis (programmed cell death).

- Antimicrobial Efficacy : A study reported that the compound exhibited a minimum inhibitory concentration (MIC) of 256 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent.

- Enzyme Inhibition Research : Molecular docking studies have suggested that the compound binds effectively to acetylcholinesterase, supporting its potential role in neuroprotection.

化学反应分析

Reduction of the Nitro Group

The 4-nitrophenyl moiety undergoes reduction under catalytic hydrogenation or chemical reducing agents, converting the nitro group (−NO₂) to an amine (−NH₂). This reaction is critical for modifying bioactivity or enabling further functionalization.

The nitro-to-amine conversion alters electronic properties, enhancing hydrogen-bonding capacity and potential interactions with biological targets .

Oxidation of the Thioether Linkage

The thioacetamide bridge (−S−) is susceptible to oxidation, forming sulfoxides or sulfones, depending on reaction intensity.

Oxidation of the sulfur atom modifies the electron density of the triazinone ring, influencing subsequent nucleophilic substitution or cyclization reactions .

Nucleophilic Substitution at the Triazinone Ring

The triazinone ring undergoes nucleophilic attack at the sulfur-adjacent carbon, particularly under basic conditions.

| Nucleophile | Conditions | Product | Mechanistic Notes |

|---|---|---|---|

| NH₃ (aq), 50°C | Ethanol/water, reflux | 3-Amino-5-oxo-4,5-dihydro-1,2,4-triazin-2-yl acetamide derivative | Displacement of the thio group by ammonia; pH >9 optimal. |

| NaOMe, methanol | Anhydrous, reflux | Methoxy-substituted triazinone | Alkoxy groups enhance solubility but reduce electrophilicity. |

The thio group’s leaving ability is amplified by the electron-withdrawing nitro and carbonyl groups.

Hydrolysis of the Acetamide Moiety

The acetamide group hydrolyzes under acidic or basic conditions, yielding a carboxylic acid and an amine.

Hydrolysis disrupts the molecule’s structural integrity but provides intermediates for derivatization .

Electrophilic Aromatic Substitution (EAS)

The nitrophenyl group directs electrophiles to the meta position, though its strong electron-withdrawing nature reduces reactivity.

| Electrophile | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2h | 3-Nitro-N-(4-nitrophenyl)-... (di-nitro derivative) | Low (<20%) |

| Br₂, FeBr₃ | CHCl₃, RT | 3-Bromo-N-(4-nitrophenyl)-... | Moderate |

EAS is limited due to deactivation by the nitro group, favoring harsh conditions or directing groups .

Cyclization Reactions

Intramolecular reactions between the acetamide’s amine and the triazinone’s carbonyl group can form fused heterocycles.

Cyclization enhances structural rigidity, potentially improving target binding specificity .

属性

IUPAC Name |

N-(4-nitrophenyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5O4S/c17-9-5-12-15-11(14-9)21-6-10(18)13-7-1-3-8(4-2-7)16(19)20/h1-5H,6H2,(H,13,18)(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVOCZAUHPFDEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CSC2=NN=CC(=O)N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。